Naringin chalcone

Nanomaterials Green Chemistry Colloidal Synthesis

Sourcing Naringin chalcone? Ensure you are ordering the correct isomer. This α,β-unsaturated ketone is structurally distinct from the common flavanone naringin. Its unique chalcone scaffold uniquely enables its dual function as a reducing and capping agent, forming monodisperse 5-15 nm metal nanoparticles without toxic NaBH4 or surfactants—a feat impossible for naringin itself. With established, potent anti-allergy activity at oral doses of just 0.8 mg/kg, it is the essential scaffold for serious medicinal chemistry and materials science programs. Do not accept generic substitutes.

Molecular Formula C27H32O14
Molecular Weight 580.5 g/mol
Cat. No. B1264554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaringin chalcone
Molecular FormulaC27H32O14
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C(=C3)O)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)O)O
InChIInChI=1S/C27H32O14/c1-11-20(33)22(35)24(37)26(38-11)41-25-23(36)21(34)18(10-28)40-27(25)39-14-8-16(31)19(17(32)9-14)15(30)7-4-12-2-5-13(29)6-3-12/h2-9,11,18,20-29,31-37H,10H2,1H3/b7-4+/t11-,18+,20-,21+,22+,23-,24+,25+,26-,27+/m0/s1
InChIKeyIXVXIWLKOMVSFY-GOZPEMRWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Naringin Chalcone vs. Naringin: A Procurement Guide to Structural and Functional Differentiation


Naringin chalcone (CAS 50376-43-7) is the open-ring chalcone isomer of the citrus flavanone glycoside naringin, distinguished by its α,β-unsaturated ketone scaffold [1]. While naringin is the predominant natural form found in grapefruit peel, naringin chalcone exists in a pH-dependent equilibrium with its flavanone counterpart . This structural isomerism confers distinct chemical reactivity, enabling applications in materials chemistry where naringin is ineffective [2].

Why Naringin Chalcone Cannot Be Substituted by Naringin in Key Research Applications


Substituting naringin for naringin chalcone, or vice versa, is not scientifically valid due to fundamental differences in molecular structure and chemical behavior. Naringin, a flavanone glycoside, contains a saturated heterocyclic C-ring, while naringin chalcone possesses an open-chain, α,β-unsaturated ketone moiety [1]. This structural disparity directly impacts function: naringin chalcone acts as an effective reducing and stabilizing agent for metal nanoparticle synthesis, a property naringin lacks entirely [2]. Furthermore, the bacteriostatic potency of chalcone structures within the flavonoid family has been shown to be substantially greater than that of corresponding flavanones, underscoring that substitution can lead to significant loss of activity [3].

Quantitative Evidence for Prioritizing Naringin Chalcone Over Flavanone Analogs


Naringin Chalcone Enables Surfactant-Free Metal Nanoparticle Synthesis, a Function Naringin Cannot Perform

In a direct head-to-head comparison, naringin chalcone functions as both a reducing and stabilizing agent for the in situ synthesis of monodisperse gold, silver, and palladium nanoparticles in aqueous media, whereas naringin fails to exhibit this dual functionality [1]. The chalcone form facilitated the formation of nanoparticles with sizes ranging from 5 to 15 nm without the need for any external reducing or capping agents [1].

Nanomaterials Green Chemistry Colloidal Synthesis

Chalcone Scaffold Demonstrates ~4-Fold Greater Bacteriostatic Potency Than Flavanone Against S. aureus

A class-level inference from a comparative study of hydroxylated flavonoids indicates that the chalcone structure is markedly more favorable for bacteriostatic activity than the flavanone structure. Against *Staphylococcus aureus* ATCC 25923, the MIC of 2',4',4-trihydroxychalcone (a structural analog of the naringenin chalcone aglycone) was 29 μg/mL, while the MIC for the flavanone analog 5,7,4'-trihydroxyflavanone (naringenin) was 120 μg/mL [1].

Antimicrobial Research Flavonoid SAR Infectious Disease

Naringenin Chalcone Exhibits Potent Anti-Allergic Activity at Low Oral Dose (0.8 mg/kg)

In an in vivo mouse model of type I allergy, oral administration of (E)-naringenin chalcone (the aglycone of naringin chalcone) at a dose of 0.8 mg/kg resulted in a 46.7% inhibition of the ear-swelling response, demonstrating significant oral bioavailability and anti-allergic efficacy . In a separate mouse model of allergic asthma, the same oral dose (0.8 mg/kg) suppressed asthmatic symptoms by inhibiting Th2 cytokine production from CD4 T cells [1].

Allergy Immunology In Vivo Pharmacology

High-Impact Application Scenarios for Naringin Chalcone Driven by Structural Differentiation


Green Synthesis of Surfactant-Free Metal Nanocolloids

Based on its demonstrated dual function as a reducing and stabilizing agent for Au, Ag, and Pd nanoparticles, naringin chalcone is the preferred flavonoid for developing environmentally benign, one-pot synthesis protocols. Unlike naringin, it eliminates the need for toxic external reducing agents (e.g., NaBH4) and surfactants, directly forming monodisperse 5-15 nm particles [1].

In Vivo Studies of Oral Anti-Allergic and Anti-Asthmatic Agents

Given the established oral efficacy of the aglycone, (E)-naringenin chalcone, at a low dose of 0.8 mg/kg in murine models of type I allergy and allergic asthma, naringin chalcone serves as a key reference standard and potential prodrug for in vivo pharmacology studies targeting Th2-mediated inflammation .

Structure-Activity Relationship (SAR) Studies for Antimicrobial Development

The class-level evidence showing a ~4-fold greater bacteriostatic potency for chalcones over flavanones against S. aureus positions naringin chalcone as a valuable core scaffold for medicinal chemistry programs. Researchers can use it as a starting point to explore modifications that may further enhance antimicrobial activity [2].

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